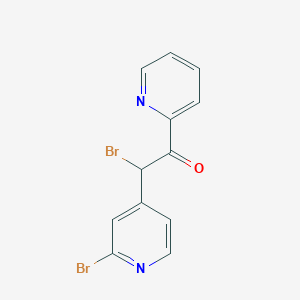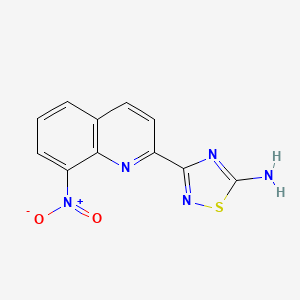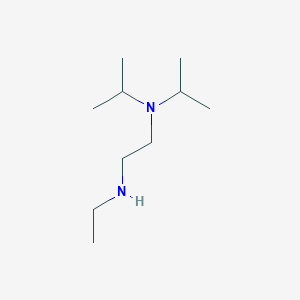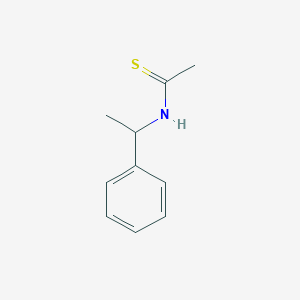
N-(1-phenylethyl)Ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)Ethanethioamide is a thioamide compound characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is part of a broader class of sulfur isologues of carbonyl compounds, which have unique properties and applications in various fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)Ethanethioamide typically involves the condensation of an optically pure compound with another compound under specific conditions. One method involves the direct condensation of an optically pure compound in formula (II) and a compound in formula (III) to prepare the target compound . This method is advantageous due to its low production cost, high yield, and minimal environmental pollution, making it suitable for industrial production .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. For example, a two-step synthesis method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by catalytic hydrogenation . This method ensures high purity and is economically favorable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-phenylethyl)Ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the thioamide group, which can participate in unique resonance structures .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acidic catalysts for condensation reactions and hydrogen for catalytic hydrogenation . The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, catalytic hydrogenation can produce high-purity N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine .
Applications De Recherche Scientifique
N-(1-phenylethyl)Ethanethioamide has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactivity of thioamides . In biology, it has applications in understanding hydrogen-bonding interactions and self-disproportionation of enantiomers .
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)Ethanethioamide involves its interaction with molecular targets and pathways influenced by the thioamide group. The thioamide moiety (C=S–N) shows unique properties, such as greater charge transfer from the nitrogen atom to the C=S bonds and a larger rotational barrier of the C=N bond . These properties contribute to the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(1-phenylethyl)Ethanethioamide include thioformamide (methanethioamide), thioacetamide (ethanethioamide), and benzothioamide (benzenecarbothioamide) . These compounds share the thioamide group but differ in their carbon skeletons and substituents.
Uniqueness: this compound is unique due to its specific structure, which includes a phenylethyl group attached to the thioamide moiety. This structure imparts distinct properties and reactivity compared to other thioamides . The compound’s unique resonance structures and interactions make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
64551-88-8 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
N-(1-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) |
Clé InChI |
VBKCRGYJCBGCIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


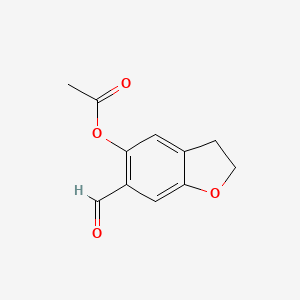

![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)

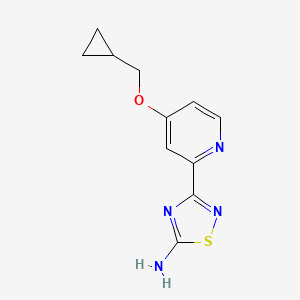

![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

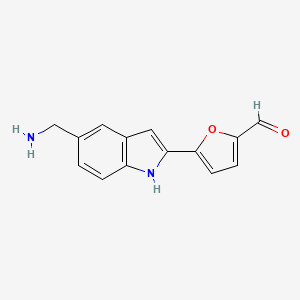
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
